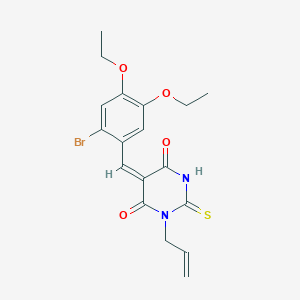![molecular formula C20H20O3 B5216733 2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
2-[3-(3-methoxyphenoxy)propoxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis The synthesis of compounds related to 2-[3-(3-methoxyphenoxy)propoxy]naphthalene involves various chemical reactions, including Friedel-Crafts reactions, condensation, and cyclization processes. For instance, a related compound, 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarbonylic acid, was synthesized from anisole and anisole acid, experiencing a series of reactions including Friedel-Crafts cyclization, with a yield of 41.9% and a purity of 99.7% (Yu Ma, 2000). Another example is the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor for anti-inflammatory agents, through Pd-catalyzed reactions and regioselective addition processes (T. Hiyama et al., 1990).
Molecular Structure Analysis Molecular structure analysis, such as Density Functional Theory (DFT), is used to predict the geometry, vibrational frequencies, and electronic properties of compounds. For example, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone was studied using DFT to understand its optimized structure and vibrational assignments, indicating the molecule's potential for nonlinear optical properties and molecular electrostatic potential analysis (Prakashgoud Patil et al., 2021).
Chemical Reactions and Properties Various chemical reactions, including oxidation and metalation, are significant for understanding the reactivity and functionalization of naphthalene derivatives. Oxidation studies on 2-methoxynaphthalene have revealed the formation of dihydroxy-7-methoxy-1,2-dihydronaphthalene as a major product by naphthalene dioxygenases, showcasing the potential for biooxidation in producing chiral synthons (G. Whited et al., 1994).
Physical Properties Analysis The study of physical properties, such as crystalline structure and spectroscopic characterizations, helps in identifying the compound's state and molecular interactions. The crystal structure and spectroscopic characteristics of compounds like (E)-1-((3-methoxyphenylimino)methyl)naphthalen-2-ol have been elucidated using X-ray single-crystal methods and DFT calculations, highlighting the compound's phenol-imine tautomeric form and electronic properties (G. Alpaslan & M. Macit, 2014).
Chemical Properties Analysis The chemical properties of this compound derivatives can be explored through reactions such as nucleophilic aromatic substitution, which enables the functionalization of the naphthalene core. Nucleophilic aromatic substitution reactions have been utilized to replace the methoxy group with various nucleophiles, facilitating the synthesis of differently substituted phosphines (T. Hattori et al., 1994).
Wirkmechanismus
Target of Action
The primary target of 2-[3-(3-methoxyphenoxy)propoxy]naphthalene, also known as AOH1996 , is a post-translationally modified isoform of Proliferating Cell Nuclear Antigen (PCNA), termed caPCNA . PCNA is crucial in the body for DNA repair .
Mode of Action
AOH1996 acts as a small molecule inhibitor of PCNA . It selectively targets caPCNA, which is preferentially found in cancer cells . This selective targeting may allow for the killing of cancer cells without affecting healthy tissues .
Biochemical Pathways
It is known that pcna plays a crucial role in dna repair . By inhibiting PCNA, AOH1996 could potentially disrupt these repair mechanisms, leading to DNA damage and cell death in cancer cells .
Result of Action
In vitro testing demonstrated that AOH1996 inhibited the growth and induced cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It had no effect on several normal, nonmalignant cell types .
Eigenschaften
IUPAC Name |
2-[3-(3-methoxyphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-21-18-8-4-9-19(15-18)22-12-5-13-23-20-11-10-16-6-2-3-7-17(16)14-20/h2-4,6-11,14-15H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWOTPCCJUQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

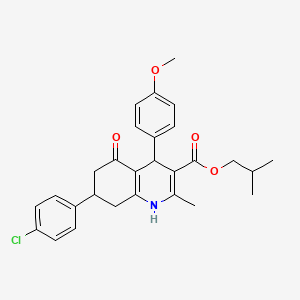
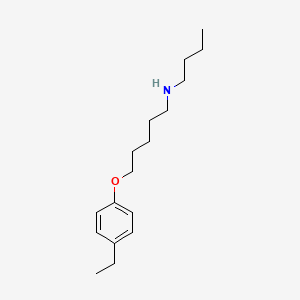
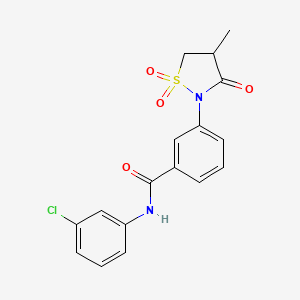
![4-{[1-ethyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5216663.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide](/img/structure/B5216671.png)
![1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine](/img/structure/B5216696.png)
![N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5216712.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)
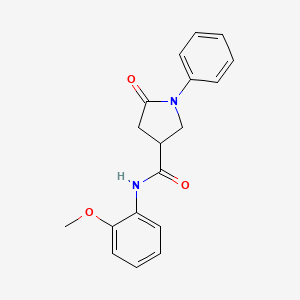
![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
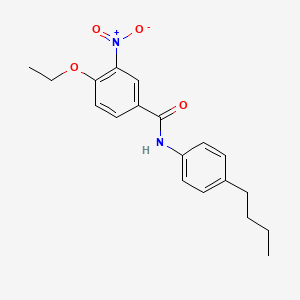
![5-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B5216754.png)
![3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5216761.png)
